D-Asparagine Substitution Doubles Peptide Half-Life in Human Serum
In a comparative stability study of HIV peptide drug candidate CIGB-210, substitution of a single L-asparagine residue with D-asparagine at position 6 doubled the peptide's half-life in human serum [1]. This represents a quantifiable and verifiable enhancement in proteolytic resistance directly attributable to the D-configuration of asparagine. The substitution of D-amino acids at other positions (positions 8 and 9) did not yield comparable stability improvements, indicating that the stabilizing effect is position-dependent and specific to the asparagine residue in this sequence context [1].
| Evidence Dimension | Peptide half-life in human serum |
|---|---|
| Target Compound Data | Doubled half-life (2-fold increase) for peptide containing D-asparagine at position 6 relative to all-L parent peptide |
| Comparator Or Baseline | All-L CIGB-210 peptide (half-life: 17.68 ± 0.59 min in human serum) |
| Quantified Difference | 2-fold increase in serum half-life with D-asparagine substitution |
| Conditions | Human serum in vitro stability assay; half-life measured by reverse-phase HPLC and mass spectrometry (RP-HPLC/MS); 37°C incubation conditions |
Why This Matters
This evidence directly demonstrates that D-asparagine incorporation can significantly extend peptide circulatory half-life, a critical parameter for therapeutic peptide development and in vivo pharmacological studies.
- [1] Duarte CA, Cabrales A, Echevarría R, et al. Stability in human serum and plasma of the HIV peptide drug candidate CIGB-210 and improved variants. 2024. PMID: 39219226. View Source
